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molecular formula C9H8F3NO B1613732 6-(Trifluoromethyl)indolin-5-ol CAS No. 200711-19-9

6-(Trifluoromethyl)indolin-5-ol

Cat. No. B1613732
M. Wt: 203.16 g/mol
InChI Key: WPDMTKCNJNBHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313145B1

Procedure details

A mixture of 5-methoxy-6-trifluoromethylindoline (D9, 7.5 g, 34.3 mmol) and iodotrimethylsilane (12.5 ml, 89.3 mmol) in dry chloroform (70 ml) was heated under reflux for 65 h. Methanol was then added cautiously with stirring to the cooled mixture, and solvent was then removed in vacuo. The residue was treated with saturated sodium bicarbonate solution and water until basic, and then extracted with dichloromethane/methanol. The organic extract was washed with brine, dried and evaporated. The residue was extracted with ether in a Soxhlet apparatus, and concentration of the resultant solution gave the title compound in three crops (total 2.85 g, 41%), m.p.>180° (decomp.).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[C:12]([F:15])([F:14])[F:13])[NH:8][CH2:7][CH2:6]2.I[Si](C)(C)C.CO>C(Cl)(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[C:12]([F:15])([F:13])[F:14])[NH:8][CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
COC=1C=C2CCNC2=CC1C(F)(F)F
Name
Quantity
12.5 mL
Type
reactant
Smiles
I[Si](C)(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring to the cooled mixture, and solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 65 h
Duration
65 h
CUSTOM
Type
CUSTOM
Details
was then removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with saturated sodium bicarbonate solution and water until basic, and
EXTRACTION
Type
EXTRACTION
Details
then extracted with dichloromethane/methanol
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ether in a Soxhlet apparatus, and concentration of the resultant solution

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2CCNC2=CC1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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